Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₄H₁₉NO₂S and a molecular weight of 265.37 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a benzyl group, and a mercaptoethyl group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine-1-carboxylic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The mercaptoethyl group is introduced through a subsequent reaction with 2-mercaptoethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
- Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate
- Benzyl 3-(2-methoxyethyl)pyrrolidine-1-carboxylate
Uniqueness
Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is unique due to the presence of the mercaptoethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where thiol reactivity is desired .
Properties
IUPAC Name |
benzyl 3-(2-sulfanylethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c16-14(15-8-6-12(10-15)7-9-18)17-11-13-4-2-1-3-5-13/h1-5,12,18H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMZCBBCNIKLJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCS)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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